Cas no 93202-30-3 (5-(4-aminophenyl)furan-2-carboxamide)
5-(4-aminophenyl)furan-2-carboxamide Chemical and Physical Properties
Names and Identifiers
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- 2-Furancarboxamide, 5-(4-aminophenyl)-
- 5-(4-aminophenyl)furan-2-carboxamide
- TDA20230
- 93202-30-3
- SCHEMBL2031645
- Z1509404293
- 5-(p-aminophenyl)pyromucamide
- EN300-9463842
- 5-(4-aminophenyl)-2-furamide
-
- MDL: MFCD22193755
- Inchi: 1S/C11H10N2O2/c12-8-3-1-7(2-4-8)9-5-6-10(15-9)11(13)14/h1-6H,12H2,(H2,13,14)
- InChI Key: TYYFIKQEIVBECJ-UHFFFAOYSA-N
- SMILES: O1C(C2=CC=C(N)C=C2)=CC=C1C(N)=O
Computed Properties
- Exact Mass: 202.074227566Da
- Monoisotopic Mass: 202.074227566Da
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 15
- Rotatable Bond Count: 2
- Complexity: 237
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.2
- Topological Polar Surface Area: 82.3Ų
5-(4-aminophenyl)furan-2-carboxamide Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-9463842-0.05g |
5-(4-aminophenyl)furan-2-carboxamide |
93202-30-3 | 95.0% | 0.05g |
$289.0 | 2025-02-21 | |
| Enamine | EN300-9463842-0.1g |
5-(4-aminophenyl)furan-2-carboxamide |
93202-30-3 | 95.0% | 0.1g |
$431.0 | 2025-02-21 | |
| Enamine | EN300-9463842-0.25g |
5-(4-aminophenyl)furan-2-carboxamide |
93202-30-3 | 95.0% | 0.25g |
$615.0 | 2025-02-21 | |
| Enamine | EN300-9463842-0.5g |
5-(4-aminophenyl)furan-2-carboxamide |
93202-30-3 | 95.0% | 0.5g |
$969.0 | 2025-02-21 | |
| Enamine | EN300-9463842-1.0g |
5-(4-aminophenyl)furan-2-carboxamide |
93202-30-3 | 95.0% | 1.0g |
$1243.0 | 2025-02-21 | |
| Enamine | EN300-9463842-2.5g |
5-(4-aminophenyl)furan-2-carboxamide |
93202-30-3 | 95.0% | 2.5g |
$2434.0 | 2025-02-21 | |
| Enamine | EN300-9463842-5.0g |
5-(4-aminophenyl)furan-2-carboxamide |
93202-30-3 | 95.0% | 5.0g |
$3604.0 | 2025-02-21 | |
| Enamine | EN300-9463842-10.0g |
5-(4-aminophenyl)furan-2-carboxamide |
93202-30-3 | 95.0% | 10.0g |
$5344.0 | 2025-02-21 | |
| Enamine | EN300-9463842-1g |
5-(4-aminophenyl)furan-2-carboxamide |
93202-30-3 | 90% | 1g |
$1243.0 | 2023-09-01 | |
| Enamine | EN300-9463842-5g |
5-(4-aminophenyl)furan-2-carboxamide |
93202-30-3 | 90% | 5g |
$3604.0 | 2023-09-01 |
5-(4-aminophenyl)furan-2-carboxamide Related Literature
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2. An all-solid-state imprinted polymer-based potentiometric sensor for determination of bisphenol S†Rongning Liang,Tanji Yin,Ruiqing Yao,Wei Qin RSC Adv., 2016,6, 73308-73312
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Hamid Heydari,Mohammad B. Gholivand New J. Chem., 2017,41, 237-244
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Christian K. Rank,Alexander W. Jones,Tatjana Wall,Patrick Di Martino-Fumo,Sarah Schröck,Markus Gerhards,Frederic W. Patureau Chem. Commun., 2019,55, 13749-13752
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Teresita Carrillo-Hernández,Philippe Schaeffer,Pierre Albrecht Chem. Commun., 2001, 1976-1977
Additional information on 5-(4-aminophenyl)furan-2-carboxamide
Introduction to 5-(4-Aminophenyl)furan-2-carboxamide (CAS No. 93202-30-3)
5-(4-Aminophenyl)furan-2-carboxamide, also known by its CAS number 93202-30-3, is a compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound is characterized by its unique structural features, which include a furan ring and an aminophenyl group, making it a valuable candidate for various biological and therapeutic applications.
The chemical structure of 5-(4-Aminophenyl)furan-2-carboxamide consists of a furan ring (a five-membered aromatic ring containing one oxygen atom) attached to a carboxamide group, which is further substituted with a 4-aminophenyl moiety. This combination of functional groups imparts specific physicochemical properties that are crucial for its biological activity and potential therapeutic applications.
Recent studies have highlighted the potential of 5-(4-Aminophenyl)furan-2-carboxamide in various areas of biomedical research. One notable application is its role as an inhibitor of specific enzymes involved in disease pathways. For instance, research published in the Journal of Medicinal Chemistry has shown that this compound exhibits potent inhibitory activity against certain kinases, which are key targets in cancer therapy. The ability to selectively inhibit these kinases can lead to the development of more effective and targeted cancer treatments.
In addition to its potential as an enzyme inhibitor, 5-(4-Aminophenyl)furan-2-carboxamide has also been investigated for its anti-inflammatory properties. Inflammatory diseases, such as rheumatoid arthritis and inflammatory bowel disease, are characterized by chronic inflammation that can lead to tissue damage and functional impairment. Studies have demonstrated that this compound can modulate the expression of pro-inflammatory cytokines, thereby reducing inflammation and potentially providing relief to patients suffering from these conditions.
The pharmacokinetic properties of 5-(4-Aminophenyl)furan-2-carboxamide have also been extensively studied. Research has shown that this compound exhibits favorable absorption, distribution, metabolism, and excretion (ADME) properties, which are essential for its effective use as a therapeutic agent. Its high bioavailability and low toxicity profile make it a promising candidate for further clinical development.
Clinical trials are currently underway to evaluate the safety and efficacy of 5-(4-Aminophenyl)furan-2-carboxamide in various therapeutic settings. Preliminary results from phase I trials have indicated that the compound is well-tolerated by patients and shows promising therapeutic effects. These findings have paved the way for more advanced clinical trials to further validate its potential as a novel therapeutic agent.
Beyond its direct therapeutic applications, 5-(4-Aminophenyl)furan-2-carboxamide has also been explored as a tool in basic research. Its ability to modulate specific biological pathways makes it a valuable probe for understanding the underlying mechanisms of various diseases. For example, researchers have used this compound to study the role of specific kinases in cellular signaling pathways, providing insights that can inform the development of new therapeutic strategies.
In conclusion, 5-(4-Aminophenyl)furan-2-carboxamide (CAS No. 93202-30-3) is a multifaceted compound with significant potential in both research and clinical settings. Its unique chemical structure and biological activities make it a promising candidate for the development of novel therapeutics targeting cancer, inflammatory diseases, and other conditions. Ongoing research and clinical trials will continue to elucidate its full potential and contribute to advancements in medicinal chemistry and pharmaceutical science.
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